(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-cyanophenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-cyanophenyl)propanoic acid is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a benzyloxycarbonyl group attached to the amino group and a cyanophenyl group attached to the propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-cyanophenyl)propanoic acid typically involves the protection of the amino group using a benzyloxycarbonyl (Cbz) group, followed by the introduction of the cyanophenyl group. One common method involves the use of a protected amino acid derivative, such as N-Cbz-amino acid, which is then coupled with a cyanophenyl derivative under appropriate reaction conditions. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and catalysts like N,N-dimethylaminopyridine (DMAP) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as crystallization, chromatography, and recrystallization are commonly employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-cyanophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .
Scientific Research Applications
(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-cyanophenyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-cyanophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can be cleaved under certain conditions, revealing the active amino group, which can then participate in various biochemical reactions. The cyanophenyl group may also play a role in the compound’s activity by interacting with specific receptors or enzymes .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(3-cyanophenyl)propanoic acid: This compound is similar in structure but lacks the benzyloxycarbonyl group.
N-Cbz-amino acids: These compounds share the benzyloxycarbonyl protection but differ in the side chain attached to the amino acid backbone.
Uniqueness
(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-cyanophenyl)propanoic acid is unique due to the combination of the benzyloxycarbonyl protection and the cyanophenyl group, which imparts specific chemical and biological properties. This combination makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C18H16N2O4 |
---|---|
Molecular Weight |
324.3 g/mol |
IUPAC Name |
3-(4-cyanophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C18H16N2O4/c19-11-14-8-6-13(7-9-14)10-16(17(21)22)20-18(23)24-12-15-4-2-1-3-5-15/h1-9,16H,10,12H2,(H,20,23)(H,21,22) |
InChI Key |
HNPWZDAPPQRAAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)C#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.